molecular formula C9H8Cl2O4S B175111 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid CAS No. 105917-76-8

2,3-Dichloro-4-(ethylsulfonyl)benzoic acid

Cat. No.: B175111
CAS No.: 105917-76-8
M. Wt: 283.13 g/mol
InChI Key: VTMRWQTZIFUPPE-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-(ethylsulfonyl)benzoic acid is a valuable chemical intermediate in organic synthesis and pharmaceutical research. This benzoic acid derivative is structurally characterized by chloro and ethylsulfonyl substituents, which make it a versatile building block for the construction of more complex molecules. Its high reactivity allows for further functionalization, particularly at the carboxylic acid group, enabling its use in the development of potential active compounds . Research into structurally similar sulfonyl-benzoic acid compounds has shown their significance as precursors in synthesizing molecules with biological activity, highlighting the potential of this chemical series in medicinal chemistry . Furthermore, related compounds with methylsulfonyl groups have been identified in industrial settings as causes of occupational asthma and contact urticaria, suggesting that this family of chemicals can interact with biological systems and may be of interest in immunological and toxicological studies . This reagent is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichloro-4-ethylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O4S/c1-2-16(14,15)6-4-3-5(9(12)13)7(10)8(6)11/h3-4H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMRWQTZIFUPPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C(=C(C=C1)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377374
Record name 2,3-Dichloro-4-(ethanesulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105917-76-8
Record name 2,3-Dichloro-4-(ethanesulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,3 Dichloro 4 Ethylsulfonyl Benzoic Acid

Strategies for Benzene (B151609) Ring Functionalization

The core of the synthesis involves the sequential introduction of two chlorine atoms, an ethylsulfonyl group, and a carboxyl group onto a benzene ring. The order and method of these introductions are critical to the success of the synthesis.

Achieving the specific 2,3-dichloro substitution pattern is a primary challenge. Several methods have been developed to control the regioselectivity of halogenation on aromatic systems.

Direct halogenation of a substituted benzoic acid is a common approach. However, the directing effects of the existing substituents must be carefully considered. For instance, classic electrophilic bromination of anilines typically leads to ortho- and para-substitution. nih.gov To overcome this, methods involving transition metal catalysts, such as palladium, have been developed to achieve meta-C–H halogenation. nih.govrsc.org These reactions often utilize a directing group to guide the halogen to the desired position. nih.govrsc.org For benzoic acid derivatives, similar palladium-catalyzed meta-C–H bromination and chlorination have been reported, offering a pathway to otherwise difficult-to-access substitution patterns. nih.govrsc.org The use of a Lewis acid catalyst, such as FeCl₃ or AlCl₃, is standard for activating halogens for electrophilic aromatic substitution on less reactive aromatic rings. masterorganicchemistry.com

An alternative and highly versatile method for introducing substituents to an aromatic ring is through the diazotization of an aniline (B41778) precursor. In this approach, a substituted aniline, such as 2,3-dichloroaniline (B127971), can be converted to a diazonium salt. chemicalbook.com This salt can then undergo a variety of reactions to introduce different functional groups. For example, 2,3-dichloroaniline can be diazotized and subsequently converted to 2,3-dichlorobenzaldehyde (B127699) through a Myerwine reaction, which is then oxidized to 2,3-dichlorobenzoic acid. chemicalbook.com The diazotization process itself typically involves treating the aniline with a diazotizing agent like sodium nitrite (B80452) in an acidic medium, such as sulfuric acid. google.comgoogle.com

Reactant Reagents Product Overall Yield
2,3-Dichloroaniline1. Diazotization 2. Myerwine reaction 3. Potassium permanganate (B83412)2,3-Dichlorobenzoic acid45% chemicalbook.com

This table outlines a synthetic route to a dichlorinated benzoic acid starting from a substituted aniline.

Another synthetic route involves the use of a pre-functionalized starting material like 2,3-dichloroiodobenzene. chemicalbook.com This compound can be converted into a Grignard reagent by reacting it with magnesium. chemicalbook.com The resulting Grignard reagent can then be carboxylated by reacting it with solid carbon dioxide (dry ice) to form 2,3-dichlorobenzoic acid. chemicalbook.com This method provides a direct way to introduce the carboxylic acid group at the position of the iodine atom.

Reactant Reagents Product Yield
2,3-Dichloroiodobenzene1. Magnesium 2. Solid Carbon Dioxide2,3-Dichlorobenzoic acid77.6% chemicalbook.com

This table details the synthesis of a dichlorinated benzoic acid from an iodinated precursor.

The ethylsulfonyl group is typically introduced in the final stages of the synthesis. The most common method for its incorporation is through the oxidation of a corresponding thioether.

For a related compound, 2-methylthio-4-trifluoromethylbenzoic acid, the synthesis involves the displacement of a chloro group with sodium thiomethoxide. google.com A similar strategy could be envisioned for the synthesis of the ethylthio precursor to 2,3-dichloro-4-(ethylsulfonyl)benzoic acid.

Formation of the Carboxylic Acid Group

An alternative synthetic strategy involves creating the carboxylic acid group at a later stage of the synthesis, starting from a precursor that already contains the 2,3-dichloro and ethylsulfonyl functionalities.

This pathway begins with a nitrile precursor, such as 2,3-dichloro-4-(ethylsulfonyl)benzonitrile. The carboxylic acid is then formed through the hydrolysis of the nitrile (-CN) group. This transformation can be carried out under either acidic or basic conditions, followed by neutralization. Nitrilase enzymes are also known to catalyze the hydrolysis of various benzonitrile (B105546) compounds to their corresponding benzoic acids. researchgate.net The hydrolysis of the nitrile group provides a direct route to the final carboxylic acid product. researchgate.net

This method involves the formation of an organometallic intermediate, typically a Grignard reagent. miracosta.edu The synthesis would start from a halogenated precursor like 1-bromo-2,3-dichloro-4-(ethylsulfonyl)benzene. This starting material would be reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent.

This highly reactive organometallic compound is then treated with solid carbon dioxide (dry ice). chemicalbook.com The Grignard reagent acts as a strong nucleophile, attacking the carbon atom of the CO₂. The final step is an acidic workup, where a dilute acid like hydrochloric acid is added to protonate the resulting carboxylate salt, yielding the desired this compound. miracosta.educhemicalbook.com

Table 2: General Steps for Grignard Carboxylation

Step Reagents Purpose Reference
1 Magnesium turnings, anhydrous ether Formation of Grignard reagent from an aryl halide chemicalbook.com
2 Solid Carbon Dioxide (CO₂) Carboxylation of the Grignard reagent chemicalbook.com

Another route to the carboxylic acid involves the oxidation of an aldehyde precursor, specifically 2,3-dichloro-4-(ethylsulfonyl)benzaldehyde. This transformation is a common and efficient method in organic synthesis. A variety of oxidizing agents can be employed for this purpose. For instance, potassium permanganate (KMnO₄) is a powerful oxidizing agent that can effectively convert an aldehyde to a carboxylic acid. chemicalbook.com The reaction is typically performed in a suitable solvent, and upon completion, the product is isolated after an appropriate workup procedure. chemicalbook.com

Multi-Step Synthesis Pathways

Chlorosulfonation : Starting with 2,3-dichlorobenzoic acid, reaction with chlorosulfonic acid yields 2,3-dichloro-4-(chlorosulfonyl)benzoic acid.

Reduction & Alkylation : The resulting sulfonyl chloride is then reacted with a mixture of sodium sulfite (B76179) and an ethylating agent like diethyl sulfate (B86663) to form the final product, this compound. google.com

Sequential Functionalization Routes (e.g., incorporating cyanation, thiolation, hydrolysis, and oxidation)

Sequential, or linear, synthesis is a common strategy for constructing this compound. This approach involves the stepwise modification of a simpler, commercially available dichlorinated precursor. A highly relevant pathway is analogous to the synthesis of related ethylsulfonyl benzoic acid derivatives, which involves the introduction of the sulfur-containing group onto a pre-existing benzoic acid framework. google.com

A plausible and effective sequential route can be outlined as follows:

Chlorosulfonation : The process may begin with a suitable dichlorinated benzoic acid derivative. This starting material undergoes chlorosulfonation, typically using chlorosulfonic acid, to introduce a sulfonyl chloride (-SO₂Cl) group onto the aromatic ring. Strict temperature control, often keeping the reaction below 10°C, is crucial during this step to prevent side reactions and degradation. google.com

Thiolation and Ethylation : The resulting sulfonyl chloride is a versatile intermediate. To form the ethylsulfonyl group, a two-step reaction sequence is employed. First, the sulfonyl chloride is reacted with a reducing agent like sodium sulfite to form a sodium sulfinate salt. This intermediate is then reacted in the same pot with an ethylating agent, such as diethyl sulfate, to yield the ethylsulfonyl group. google.com This sequence is a sophisticated form of thiolation followed by alkylation.

Hydrolysis : If the synthesis starts from an ester of the benzoic acid (e.g., a methyl or ethyl ester, often used to protect the carboxylic acid), a final hydrolysis step is required to liberate the free benzoic acid.

An alternative sequential approach could begin with a different precursor, such as 2,3-dichlorotoluene. This route would involve:

Thiolation : Introduction of an ethylthio (-SEt) group onto the dichlorotoluene ring.

Oxidation of the Thioether : The ethylthio group is then oxidized to the corresponding ethylsulfonyl (-SO₂Et) group using a strong oxidizing agent like hydrogen peroxide or potassium permanganate.

Oxidation of the Methyl Group : The final step involves the oxidation of the toluene's methyl group to a carboxylic acid. This transformation can be achieved with powerful oxidants, sometimes under harsh conditions of high temperature and pressure, using reagents like nitric acid or potassium permanganate. google.comgoogle.com

Another potential, though less direct, functionalization strategy involves the introduction of the carboxylic acid group via a nitrile. This would entail converting a suitable precursor into a dichlorinated ethylsulfonyl benzonitrile, followed by hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH).

Convergent Synthesis Approaches

One such approach could involve:

Fragment A Preparation : Synthesis of a 1-bromo-2,3-dichloro-4-(ethylsulfonyl)benzene intermediate. This fragment contains the core dichlorinated ring with the crucial ethylsulfonyl group already in place.

Fragment B Preparation : Generation of a Grignard reagent from a protected halo-formate, or more directly, using magnesium metal and solid carbon dioxide (dry ice).

Coupling : A metal-catalyzed cross-coupling reaction (e.g., Suzuki or Grignard coupling) would be used to join Fragment A and a precursor to the carboxylic acid group. For instance, the Grignard reagent derived from Fragment A could be reacted with carbon dioxide to install the carboxylic acid. chemicalbook.com This method of forming a benzoic acid from an aryl halide via a Grignard reagent is a classic and effective strategy. chemicalbook.com

Optimization of Reaction Conditions and Parameters

The efficiency, selectivity, and safety of the synthesis of this compound are highly dependent on the careful optimization of several key reaction parameters. beilstein-journals.org Research focuses on fine-tuning these conditions to make the process scalable and economically viable for industrial production. beilstein-journals.org

Catalysts are pivotal in many of the key transformations required for this synthesis.

Chlorination and Sulfonation : In reactions involving the functionalization of the benzene ring, Lewis acid catalysts are often employed. Catalysts such as iron powder, iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃) can be used to facilitate electrophilic aromatic substitution reactions like chlorination or sulfonation. google.comgoogle.com These catalysts enhance the electrophilicity of the incoming group, directing it to the desired position on the ring and increasing the reaction rate.

Oxidation : For oxidation steps, such as converting a methyl group to a carboxylic acid, specific catalysts are used to improve efficiency and reduce the required amount of harsh oxidants. For the oxidation of a related compound, 2-chloro-4-methylsulfonyltoluene, copper(I) iodide (CuI) has been used as a catalyst in conjunction with nitric acid and oxygen. google.com

Table 1: Catalyst Selection in Related Syntheses

Reaction StepCatalystFunctionReference
ChlorinationIron PowderLewis acid for electrophilic substitution google.com
SulfonationFeCl₃, AlCl₃, ZnCl₂Enhances reaction specificity google.com
Oxidation (Toluene to Acid)CuIImproves efficiency of nitric acid oxidation google.com

The choice of solvent is critical as it affects reactant solubility, reaction rate, and sometimes the reaction pathway itself.

For chlorination reactions, low-polarity solvents like carbon tetrachloride or dichloromethane (B109758) are often used. google.com

In modern synthetic chemistry, there is a significant push towards using "greener" or more environmentally benign solvents. scielo.br For some catalytic reactions, biomass-derived solvents such as 2-methylTHF have been explored to create more sustainable processes. researchgate.net

The optimization process involves screening a variety of solvents to find the best balance between high conversion of starting materials and high selectivity towards the desired product, while minimizing the formation of impurities. scielo.br Acetonitrile has been identified in some syntheses as providing a good balance. scielo.br

Temperature and pressure are fundamental parameters that must be precisely managed to ensure the desired outcome.

Temperature : Different steps in the synthesis require vastly different temperature profiles. For example, chlorosulfonation reactions are often conducted at very low temperatures (e.g., below 10°C) to control the high reactivity of chlorosulfonic acid. google.com In contrast, chlorination steps may be performed at elevated temperatures of 85–95°C google.com, while certain sulfonation and oxidation reactions can require much higher temperatures, in the range of 130–200°C, to proceed at a reasonable rate. google.comgoogle.com Precise temperature control during steps like ethylation (e.g., 35-40°C) and final product isolation (e.g., cooling to below 15°C) is also essential for maximizing yield and purity. google.com

Pressure : While many steps are conducted at atmospheric pressure, certain oxidation reactions can be significantly enhanced by operating under elevated pressure. For instance, the oxidation of a toluene (B28343) derivative to a benzoic acid using nitric acid can be performed under 1 to 3 MPa of oxygen pressure, which helps to reduce the total amount of nitric acid needed and minimizes the production of nitrogen oxide (NOx) byproducts. google.com

Table 2: Temperature and Pressure Conditions in Related Syntheses

Reaction StepTemperaturePressureReference
Chlorosulfonation< 10 °CAtmospheric google.com
Chlorination85 - 95 °CAtmospheric google.com
Sulfonation130 - 150 °CAtmospheric google.com
Oxidation140 - 200 °C1 - 3.0 MPa google.com
Ethylation35 - 40 °CAtmospheric google.com

The molar ratio of reactants is a key factor in maximizing product yield and minimizing unreacted starting materials and byproducts. google.com

In chlorosulfonation reactions to produce related compounds, a significant excess of chlorosulfonic acid is often used, with molar ratios of the starting material to chlorosulfonic acid ranging from 1:5 to 1:8. google.com

For the subsequent conversion of the sulfonyl chloride to the ethylsulfonyl group, the molar ratios are also critical. A typical ratio for the sulfonyl chloride intermediate to sodium sulfite to diethyl sulfate might be in the range of 1:(4-6):(2-3). google.com

In catalyzed reactions, the ratio of the main reactant to the catalyst is also optimized. For example, in a sulfonation reaction, the molar ratio of the starting dichlorinated compound to chlorosulfonic acid and catalyst might be 1:(4-10):(0.7-1.0). google.com This ensures sufficient catalytic activity without unnecessary cost or downstream purification challenges.

Reaction Time Analysis

The analysis of reaction times is crucial for optimizing yield and minimizing by-product formation. While specific data for the synthesis of this compound is not published, valuable insights can be drawn from studies on analogous compounds. For instance, in the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid, the initial chlorosulfonation reaction time is a critical parameter. google.com

Reaction StepReactantsTemperature (°C)Reaction Time (hours)Observed OutcomeReference
Chlorosulfonation2,4-dichlorotrichloromethylbenzene, Chlorosulfonic acid, Sulfuric acid (catalyst)1354Successful formation of 2,4-dichloro-5-(chlorosulfonyl)benzoic acid google.com
Chlorosulfonation2,4-dichlorotrichloromethylbenzene, Chlorosulfonic acid, Sulfuric acid (catalyst)1452Successful formation of 2,4-dichloro-5-(chlorosulfonyl)benzoic acid google.com
Sulfonamide Formation2,4-dichloro-5-(chlorosulfonyl)benzoic acid, Ammonia (B1221849)Not specifiedNot specifiedFormation of 2,4-dichloro-5-sulfamoylbenzoic acid google.com
Ethyl Sulfone Formation2-methoxy-4-acetamido-5-(chlorosulfonyl)methylbenzoate, Sodium sulfite, Diethyl sulfateReflux6-9Formation of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid google.com

This table presents data from the synthesis of analogous compounds to infer potential reaction conditions for this compound.

The data suggests that the chlorosulfonation step is temperature-dependent, with higher temperatures potentially reducing the required reaction time. google.com The subsequent formation of the ethyl sulfone from the sulfonyl chloride intermediate is reported to require a longer reaction time under reflux conditions. google.com For the synthesis of this compound, it is anticipated that the reaction times for each step would need to be empirically determined to achieve optimal conversion and purity.

Exploration of Novel Synthetic Pathways

The development of new synthetic routes for complex molecules like this compound is driven by the need for improved efficiency, safety, and sustainability.

Mechanistic Studies of Key Reaction Steps

Understanding the reaction mechanisms is fundamental to optimizing synthetic protocols. The proposed synthesis of this compound involves two key mechanistic transformations:

Electrophilic Aromatic Substitution (Chlorosulfonation): The introduction of the sulfonyl chloride group onto the 2,3-dichlorobenzoic acid ring proceeds via an electrophilic aromatic substitution mechanism. The electrophile, likely sulfur trioxide (SO₃) generated in situ from chlorosulfonic acid, is attacked by the electron-rich aromatic ring. The presence of two electron-withdrawing chlorine atoms and a meta-directing carboxylic acid group deactivates the ring, making harsh reaction conditions (e.g., neat chlorosulfonic acid, possibly with a catalyst like sulfuric acid) necessary. The regioselectivity, favoring substitution at the 4-position, is governed by the combined directing effects of the substituents.

Nucleophilic Substitution and Alkylation (Formation of the Ethyl Sulfone): The conversion of the sulfonyl chloride to the ethyl sulfone is a two-step process. First, the sulfonyl chloride is treated with a nucleophile like sodium sulfite. The sulfite ion attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a sodium sulfinate salt. In the second step, the sulfinate anion acts as a nucleophile, attacking the electrophilic ethyl group of diethyl sulfate in an SN2 reaction to form the final ethyl sulfone product. google.com

Investigation of Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. While traditional syntheses of related compounds often involve hazardous reagents and solvents, modern approaches seek to incorporate greener alternatives.

Green Chemistry PrincipleApplication in Benzoic Acid SynthesisPotential for this compound SynthesisReference
Use of Renewable Feedstocks Not prominently reported for this class of compounds.Future research could explore bio-based starting materials.
Atom Economy Friedel-Crafts reactions, common in related syntheses, can have low atom economy due to the use of stoichiometric amounts of catalysts.Exploring catalytic rather than stoichiometric reagents for sulfonation could improve atom economy. researchgate.net
Use of Safer Solvents and Auxiliaries Williamson ether synthesis of 4-benzyloxy benzoic acid has been demonstrated in aqueous media using surfactants. crysdotllc.comInvestigating the use of water or other green solvents for the sulfonation or ethylation steps, potentially with phase-transfer catalysts or micellar catalysis. crysdotllc.com crysdotllc.com
Design for Energy Efficiency Many reported syntheses require high temperatures. google.comThe use of highly active catalysts could enable reactions to proceed at lower temperatures, reducing energy consumption. researchgate.net
Use of Catalysis Solid acid catalysts like H-Beta zeolite have been used for the synthesis of anthraquinone (B42736) derivatives from benzoic acid precursors. researchgate.netExploring solid acid catalysts for the chlorosulfonation step could offer advantages in terms of catalyst recyclability and reduced waste. researchgate.net

The application of green chemistry to the synthesis of this compound could involve several strategies. The use of solid acid catalysts, such as zeolites, for the chlorosulfonation step could replace corrosive and difficult-to-recycle reagents like sulfuric acid. researchgate.net Furthermore, exploring aqueous reaction conditions, perhaps facilitated by surfactants, for the formation of the ethyl sulfone could significantly reduce the reliance on volatile organic solvents. crysdotllc.com The development of a one-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, would also align with green chemistry principles by reducing waste and energy consumption.

Chemical Transformations and Reactivity of 2,3 Dichloro 4 Ethylsulfonyl Benzoic Acid

Reactivity of Aromatic Halogen Substituents

The two chlorine atoms on the aromatic ring are subject to removal or replacement through various reactions, primarily nucleophilic aromatic substitution and metal-catalyzed cross-coupling. Their reactivity is enhanced by the strong electron-withdrawing effects of the adjacent sulfonyl group and the carboxylic acid.

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups. In 2,3-dichloro-4-(ethylsulfonyl)benzoic acid, the ethylsulfonyl group and the carboxylic acid group activate the ring towards nucleophilic attack. These groups stabilize the negative charge in the intermediate Meisenheimer complex, which facilitates the displacement of a chloride ion.

The substitution can be regioselective, with one chlorine atom being more susceptible to substitution than the other. In similar dichlorinated aromatic systems, the position of the activating groups dictates which halogen is replaced. For instance, in 2,4-dichloroquinazolines, substitution occurs preferentially at the 4-position nih.gov. In the case of this compound, the chlorine at the C-2 position is ortho to both the carboxylic acid and the sulfonyl group, while the C-3 chlorine is meta to the carboxylic acid and ortho to the sulfonyl group. This positioning suggests that the C-2 chlorine may be more activated towards nucleophilic attack. Studies on related compounds like 4,6-dichloro-5-nitrobenzofuroxan show selective substitution of the chlorine at C-4, which is adjacent to the activating nitro group mdpi.com. Common nucleophiles used in these reactions include amines, alkoxides, and thiolates.

Table 1: General Conditions for Nucleophilic Aromatic Substitution (SNAr)

Parameter Details
Substrate Activated Aryl Chloride (e.g., this compound)
Nucleophiles Primary/Secondary Amines, Alkoxides (e.g., Sodium Methoxide), Thiolates
Solvent Polar aprotic solvents like Chloroform, DMF, THF, or alcohols like Ethanol
Base Often required, e.g., Triethylamine (Et3N) or Sodium Carbonate (Na2CO3) researchgate.net
Temperature Varies from room temperature to reflux, depending on nucleophile reactivity

The chlorine substituents can participate in carbon-carbon bond-forming reactions via palladium catalysis. While aryl chlorides are typically less reactive than the corresponding bromides or iodides, suitable catalysts and conditions can achieve effective coupling. harvard.edu Key examples include the Suzuki, Stille, and Negishi reactions.

The Suzuki reaction couples the aryl chloride with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. harvard.edu The regioselectivity of such reactions on dichlorinated systems can be high; for example, 2,4-dichloropyrimidines undergo selective coupling at the more reactive C4 position. mdpi.com

The Stille reaction utilizes an organotin reagent as the coupling partner. organic-chemistry.orgwikipedia.org This method is known for its tolerance of a wide variety of functional groups. The choice of palladium catalyst and ligands, such as sterically hindered, electron-rich phosphines, is crucial for achieving good yields with less reactive aryl chlorides. harvard.edu

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Chlorides

Reaction Catalyst/Ligand Base Coupling Partner Solvent
Suzuki Pd(PPh3)4, Pd(OAc)2 with phosphine (B1218219) ligands K2CO3, NaOEt Aryl/Vinyl Boronic Acid Toluene (B28343), DMF, Dioxane/Water harvard.edumdpi.com
Stille Pd(PPh3)4, Pd(OAc)2/Dabco Often base-free; Cu(I) salts can be additives Organostannane (e.g., R-SnBu3) THF, Toluene, NMP organic-chemistry.orgharvard.edu
Negishi Pd2(dba)3 with phosphine ligands (e.g., PCyp3) Not required Organozinc Halide THF/NMP

Transformations Involving the Sulfonyl Group

The ethylsulfonyl group is a key feature of the molecule, primarily acting as a strong electron-withdrawing and activating group. It is generally stable, but can undergo specific transformations under certain reductive conditions.

The conversion of a sulfone to its corresponding sulfide (B99878) is a reductive process that requires potent reagents, as the sulfonyl group is highly resistant to reduction. psu.edu Several methods are available for this transformation. A mixture of lithium aluminum hydride (LiAlH4) and titanium tetrachloride (TiCl4) has been shown to rapidly reduce various aryl sulfones to sulfides in high yields. psu.edu Other established methods include the use of dissolving metals like sodium in liquid ammonia (B1221849) or magnesium metal with a catalytic amount of mercury(II) chloride. wikipedia.org

Table 3: Reagents for Reduction of Aryl Sulfones to Sulfides

Reagent System Conditions Reference
LiAlH4-TiCl4 THF, -78°C to room temperature psu.edu
SmI2-THF-HMPA Room temperature psu.edu
Mg, HgCl2 (cat.) Refluxing alcohol (e.g., Methanol) wikipedia.org
Aluminum Amalgam (Al/Hg) Aqueous THF wikipedia.org

The ethylsulfonyl group is characterized by its high chemical stability. It is inert to many common reaction conditions, including those used for transformations of the carboxylic acid group and many palladium-catalyzed couplings. The synthesis of sulfones often involves the oxidation of the corresponding sulfide, typically with strong oxidizing agents like hydrogen peroxide, which highlights the robustness of the sulfone functionality once formed. organic-chemistry.orgresearchgate.net Its primary role in the reactivity of this compound is electronic: it strongly deactivates the aromatic ring to electrophilic substitution while activating it for the nucleophilic substitution of the adjacent chloro groups.

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle that can be converted into a variety of other functionalities, such as esters, amides, and acid chlorides. These transformations typically follow standard, well-established protocols.

Esterification: The carboxylic acid can be converted to an ester, for instance, through Fischer esterification by reacting it with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). Alternatively, reaction with an alkyl halide under basic conditions or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol can also yield the corresponding ester. researchgate.netarkat-usa.org

Amide Formation: Amides can be synthesized by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to form the amide. Direct coupling of the carboxylic acid with an amine using a peptide coupling reagent, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), is also a common and effective method. nih.gov

Table 4: Common Transformations of the Carboxylic Acid Group

Transformation Reagents Product
Acid Chloride Formation Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) Acyl Chloride
Esterification Alcohol (R-OH), H⁺ (cat.); or DCC, DMAP, R-OH Ester

| Amide Formation | 1. SOCl₂ 2. Amine (R₂NH) | Amide | | Amide Formation (Direct) | Amine (R₂NH), Coupling Agent (e.g., DMT/NMM/TsO⁻) | Amide |

Esterification Reactions

The carboxylic acid group is readily converted to its corresponding esters through reaction with various alcohols. This transformation, known as Fischer esterification, is typically catalyzed by a strong acid, such as concentrated sulfuric acid or dry hydrogen chloride gas, and is driven towards the product by removing water as it is formed. chemguide.co.ukmasterorganicchemistry.com The reaction is a reversible process where the alcohol acts as a nucleophile attacking the protonated carbonyl carbon of the benzoic acid. youtube.com

The general reaction is as follows: C₈H₆Cl₂O₄S + R'OH ⇌ C₈H₅Cl₂O₃S-R' + H₂O

The reaction conditions generally involve heating the carboxylic acid with an excess of the desired alcohol in the presence of the acid catalyst. chemguide.co.uk For smaller, more volatile esters, the product can be distilled from the reaction mixture as it forms to shift the equilibrium and improve the yield. chemguide.co.uk

Table 1: Representative Esterification Reactions

Reactant Alcohol (R'OH) Product Ester Name
Methanol (CH₃OH) Methyl 2,3-dichloro-4-(ethylsulfonyl)benzoate
Ethanol (CH₃CH₂OH) Ethyl 2,3-dichloro-4-(ethylsulfonyl)benzoate
Propan-1-ol (CH₃CH₂CH₂OH) Propyl 2,3-dichloro-4-(ethylsulfonyl)benzoate
Isopropanol ((CH₃)₂CHOH) Isopropyl 2,3-dichloro-4-(ethylsulfonyl)benzoate

Amidation Reactions

Similar to other carboxylic acids, this compound can be converted to amides. This is typically achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with a primary or secondary amine. acs.orgyoutube.com The use of two equivalents of the amine is common; the first acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride byproduct. youtube.com

Direct amidation by heating the carboxylic acid with an amine is also possible, often requiring high temperatures to drive off water. Catalysts like boric acid have been shown to facilitate the condensation between benzoic acids and aromatic amines under milder, solvent-free conditions. researchgate.net

The general reaction with an amine (R'R''NH) is: C₈H₅Cl₂O₃S-Cl + 2 R'R''NH → C₈H₅Cl₂O₃S-NR'R'' + R'R''NH₂⁺Cl⁻

Table 2: Representative Amidation Reactions

Reactant Amine Product Amide Name
Ammonia (NH₃) 2,3-Dichloro-4-(ethylsulfonyl)benzamide
Methylamine (CH₃NH₂) 2,3-Dichloro-N-methyl-4-(ethylsulfonyl)benzamide
Diethylamine ((CH₃CH₂)₂NH) 2,3-Dichloro-N,N-diethyl-4-(ethylsulfonyl)benzamide
Aniline (B41778) (C₆H₅NH₂) 2,3-Dichloro-4-(ethylsulfonyl)-N-phenylbenzamide

Conversion to Acyl Halides

For the synthesis of more complex derivatives like esters and amides under milder conditions, this compound is often first converted to its corresponding acyl halide, most commonly the acyl chloride. This is a standard transformation for carboxylic acids and is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. acs.orgchemicalbook.com

A procedure for a closely related compound, 2-chloro-4-(methylsulfonyl)benzoic acid, involves reaction with thionyl chloride in toluene with a catalytic amount of dimethylformamide (DMF). chemicalbook.com The reaction proceeds by converting the carboxylic acid into a highly reactive acyl chloride, which can then be easily reacted with a wide range of nucleophiles.

The reaction is as follows: C₈H₆Cl₂O₄S + SOCl₂ → C₈H₅Cl₃O₃S + SO₂ + HCl

Table 3: Common Reagents for Acyl Halide Formation

Reagent Product Typical Conditions
Thionyl chloride (SOCl₂) 2,3-Dichloro-4-(ethylsulfonyl)benzoyl chloride Reflux in an inert solvent (e.g., toluene) chemicalbook.com
Oxalyl chloride ((COCl)₂) 2,3-Dichloro-4-(ethylsulfonyl)benzoyl chloride Inert solvent (e.g., dichloromethane) at room temp.
Phosphorus pentachloride (PCl₅) 2,3-Dichloro-4-(ethylsulfonyl)benzoyl chloride Heating with the reagent

Comprehensive Analysis of Reaction Types

Oxidation Pathways

The this compound molecule contains several sites that could potentially be oxidized. However, the existing functional groups are in relatively high oxidation states.

Aromatic Ring and Sulfonyl Group: The dichlorinated aromatic ring and the sulfonyl group are generally very resistant to oxidation under standard conditions. The sulfone represents the highest oxidation state of sulfur.

Ethyl Group: The ethyl group attached to the sulfone could potentially be oxidized at the benzylic-like position under very harsh conditions, but this is not a common or facile reaction.

Synthesis via Oxidation: A key oxidation pathway relevant to this compound is its own synthesis. Aryl ethyl sulfones are typically prepared by the oxidation of the corresponding aryl ethyl sulfide. researchgate.net Common oxidizing agents for this transformation include hydrogen peroxide, often with a catalyst like tungstic acid, or peroxy acids such as m-chloroperbenzoic acid (m-CPBA). researchgate.netorganic-chemistry.org The oxidation proceeds in two steps: first to the sulfoxide, and then further oxidation to the sulfone. organic-chemistry.orgresearchgate.net

Reduction Pathways

The functional groups on this compound exhibit different susceptibilities to reduction.

Carboxylic Acid Group: The carboxylic acid can be reduced to the corresponding benzyl (B1604629) alcohol, 2,3-dichloro-4-(ethylsulfonyl)benzyl alcohol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

Aryl Sulfonyl Group: The sulfonyl group is highly resistant to reduction. psu.edu Cleavage of the C-S bond or reduction to the sulfide is difficult and requires harsh conditions. Reagents such as a combination of LiAlH₄ and titanium tetrachloride (TiCl₄) have been reported to reduce aryl sulfones to their corresponding sulfides in a relatively short time. psu.edu

Aryl Halides: The chloro substituents on the aromatic ring can be removed via catalytic hydrogenation (hydrodehalogenation), although this often requires specific catalysts (e.g., Palladium on carbon) and can be competitive with the reduction of other functional groups.

Substitution Reactions

The primary substitution reactions for this molecule involve the aromatic ring. The ring is electron-deficient due to the strong electron-withdrawing effects of the two chlorine atoms and, particularly, the powerful para-directing ethylsulfonyl group. wikipedia.orglibretexts.org

This electron-deficient nature makes the aromatic ring susceptible to Nucleophilic Aromatic Substitution (SNAr) , where a nucleophile replaces one of the chlorine atoms. wikipedia.org The SNAr mechanism is favored because the electron-withdrawing groups can stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orgmasterorganicchemistry.com

The ethylsulfonyl group at position 4 will strongly activate the ortho positions (relative to the sulfone) for nucleophilic attack. In this molecule, these are positions 3 and 5. Since position 3 already bears a chlorine atom, it is a potential site for substitution. The chlorine at position 2 is meta to the sulfonyl group and would be less activated. Therefore, a nucleophile is most likely to attack the carbon at position 3, displacing the chloride ion.

Spectroscopic Characterization of 2,3 Dichloro 4 Ethylsulfonyl Benzoic Acid and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the magnetic properties of atomic nuclei. This allows for the determination of the number and type of atoms in a molecule, as well as their connectivity.

Proton NMR (¹H NMR) spectroscopy is used to determine the structure of organic compounds by identifying the different types of protons present in a molecule and their immediate chemical environment. In the case of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group and the aromatic ring.

The ethyl group (-CH₂CH₃) would typically exhibit a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons due to spin-spin coupling. The chemical shifts of these signals would be influenced by the electron-withdrawing sulfonyl group. The aromatic region of the spectrum would show signals corresponding to the two remaining protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns would be dictated by the substitution pattern of the chloro, ethylsulfonyl, and carboxylic acid groups.

A hypothetical ¹H NMR data table for this compound is presented below based on general principles and comparison with similar structures.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H7.8 - 8.2d8.0 - 9.0
Aromatic-H7.5 - 7.7d8.0 - 9.0
-SO₂CH ₂CH₃3.3 - 3.6q7.0 - 8.0
-SO₂CH₂CH1.2 - 1.5t7.0 - 8.0
-COOH 10.0 - 13.0s-

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carboxylic acid group would appear at a downfield chemical shift, typically in the range of 165-185 ppm. The aromatic carbons would resonate in the region of 120-150 ppm, with the carbons directly attached to the chlorine and sulfonyl groups showing characteristic shifts. The carbons of the ethyl group would appear at higher field, with the methylene carbon (-CH₂) being more deshielded than the methyl carbon (-CH₃).

For comparison, the ¹³C NMR spectrum of 2-Chlorobenzoic acid in CDCl₃ shows peaks at δ 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, and 126.75. rsc.org In another example, 3,4,5-Trimethoxybenzoic acid in DMSO exhibits signals at δ 167.40, 153.11, 141.81, 126.38, 106.98, 60.55, and 56.35. chemicalbook.com

A predicted ¹³C NMR data table for this compound is provided below.

Carbon Assignment Chemical Shift (δ, ppm)
C =O165 - 175
Aromatic-C -COOH130 - 135
Aromatic-C -Cl (C2)132 - 137
Aromatic-C -Cl (C3)128 - 133
Aromatic-C -SO₂140 - 145
Aromatic-C H (C5)125 - 130
Aromatic-C H (C6)128 - 133
-SO₂C H₂CH₃50 - 60
-SO₂CH₂C H₃7 - 12

COSY (Correlation Spectroscopy) : This experiment shows correlations between coupled protons. youtube.com For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also reveal the coupling between the two adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. researchgate.net An HSQC spectrum would link each proton signal to its corresponding carbon signal, for instance, the aromatic proton signals to their respective aromatic carbon signals and the ethyl group protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are two or three bonds away. youtube.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For the target compound, HMBC correlations would be expected from the aromatic protons to the carbonyl carbon and the carbons bearing the chloro and sulfonyl substituents, as well as from the ethyl protons to the carbon atom of the sulfonyl group.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

FT-IR spectroscopy is a rapid and sensitive method for identifying functional groups. The FT-IR spectrum of this compound would display characteristic absorption bands for the various functional groups present.

The carboxylic acid group would give rise to a broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹. The presence of hydrogen bonding in carboxylic acid dimers can broaden the O-H stretch and shift the C=O stretch to a lower frequency. spectroscopyonline.com The sulfonyl group (SO₂) would exhibit two characteristic stretching vibrations, an asymmetric stretch typically between 1300-1350 cm⁻¹ and a symmetric stretch between 1140-1160 cm⁻¹. The C-Cl stretching vibrations would appear in the fingerprint region, generally below 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be observed.

A representative FT-IR data table for the key functional groups in this compound is shown below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid (-COOH)O-H Stretch2500 - 3300 (broad)
Carboxylic Acid (-COOH)C=O Stretch1680 - 1710
Sulfonyl (-SO₂-)Asymmetric S=O Stretch1300 - 1350
Sulfonyl (-SO₂-)Symmetric S=O Stretch1140 - 1160
Aromatic RingC=C Stretch1450 - 1600
Alkyl (-CH₂, -CH₃)C-H Stretch2850 - 3000
Aryl-Halogen (C-Cl)C-Cl Stretch600 - 800

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. researchgate.net While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric stretching vibration of the sulfonyl group would be expected to be a strong band. The aromatic ring vibrations, particularly the ring breathing mode, would also be prominent. The C-Cl stretches would also be observable. The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule. researchgate.net

Advanced Vibrational Mode Assignments and Potential Energy Distribution (PED)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the bonding arrangement within a molecule. For a comprehensive understanding of the vibrational modes of this compound, theoretical calculations are often employed in conjunction with experimental data. Density Functional Theory (DFT) calculations, for instance, can predict the vibrational frequencies and their corresponding assignments.

The Potential Energy Distribution (PED) analysis provides a quantitative measure of the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. This allows for a more precise and unambiguous assignment of the observed spectral bands. mdpi.com

For this compound, the vibrational spectrum is expected to exhibit characteristic bands for the carboxylic acid, sulfonyl, and dichlorinated benzene moieties.

Expected Vibrational Modes for this compound:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)PED Contribution
O-H (Carboxylic Acid)Stretching3100 - 2800 (broad)> 90% O-H stretch
C=O (Carboxylic Acid)Stretching1720 - 1680High C=O stretch character, mixed with C-C stretch
S=O (Sulfonyl)Asymmetric Stretching1350 - 1300High S=O stretch character
S=O (Sulfonyl)Symmetric Stretching1160 - 1120High S=O stretch character
C-Cl (Aromatic)Stretching1100 - 1000C-Cl stretch coupled with ring vibrations
C-S (Sulfonyl)Stretching800 - 700C-S stretch mixed with other modes

Note: The exact wavenumbers and PED contributions would require specific experimental data and theoretical calculations for this molecule.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or five decimal places. This precision allows for the unambiguous determination of the elemental formula of a molecule, as each formula has a unique exact mass. nist.govsigmaaldrich.com

For this compound (C₉H₈Cl₂O₄S), the theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element.

Theoretical Exact Mass Calculation:

ElementNumber of AtomsIsotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)912.00000108.00000
Hydrogen (¹H)81.007838.06264
Chlorine (³⁵Cl)234.9688569.93770
Oxygen (¹⁶O)415.9949163.97964
Sulfur (³²S)131.9720731.97207
Total 281.95205

An experimental HRMS measurement yielding a mass very close to this theoretical value would confirm the elemental composition of the compound.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and then often break apart into smaller, characteristic fragments. The analysis of this fragmentation pattern provides valuable information about the molecule's structure. The fragmentation of this compound would be expected to proceed through the loss of stable neutral molecules and radicals.

Plausible Fragmentation Pathways:

Loss of Water ([M-H₂O]⁺): A common fragmentation for carboxylic acids.

Loss of the Ethyl Group ([M-C₂H₅]⁺): Cleavage of the ethyl-sulfur bond.

Loss of the Sulfonyl Group ([M-SO₂]⁺): Elimination of sulfur dioxide.

Decarboxylation ([M-CO₂H]⁺): Loss of the carboxylic acid group.

The presence of two chlorine atoms would also result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M, M+2, and M+4 peaks appearing in a predictable ratio. fu-berlin.de

X-ray Diffraction Studies

X-ray diffraction techniques are the most powerful methods for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single crystal X-ray diffraction (SCXRD) provides the definitive, unambiguous determination of the molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. mdpi.com To perform this analysis, a suitable single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.

While a specific crystal structure for this compound is not publicly available, a hypothetical analysis would yield precise atomic coordinates, defining the geometry of the benzene ring, the carboxylic acid group, and the ethylsulfonyl substituent. For example, analysis of the related 2,3-dichlorobenzoic acid reveals a monoclinic crystal system. nih.gov

Hypothetical Crystallographic Data Table:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4

Note: These values are hypothetical and would need to be determined experimentally.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged in the crystal lattice. This includes the analysis of intermolecular interactions such as hydrogen bonding and π-π stacking. semanticscholar.org

Computational Chemistry Studies on 2,3 Dichloro 4 Ethylsulfonyl Benzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a leading method in computational chemistry for its balance of accuracy and computational efficiency. By approximating the many-body electronic Schrödinger equation, DFT allows for the detailed investigation of molecular properties. For 2,3-dichloro-4-(ethylsulfonyl)benzoic acid, DFT calculations were performed to gain a comprehensive understanding of its fundamental characteristics.

Molecular Geometry Optimization and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. Using DFT, a full geometry optimization of this compound was conducted. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

The resulting optimized structure reveals the spatial orientation of the dichlorinated benzene (B151609) ring, the carboxylic acid group, and the ethylsulfonyl group. Conformational analysis, which explores the different spatial arrangements (conformers) arising from rotation around single bonds, is crucial for understanding the molecule's flexibility and the relative stability of its various shapes. For this compound, the rotational barriers around the C-S and C-C bonds of the ethyl and carboxylic groups, respectively, were analyzed to identify the most stable conformer.

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-COOH1.495--
C=O1.215O=C-OH: 121.8-
C-OH1.358--
C-S1.782C-S-O1: 108.5C-C-S-O1: -55.2
S=O11.453C-S-O2: 108.5C-C-S-O2: 65.8
S=O21.453O1-S-O2: 120.1-
C-Cl (ortho)1.741--
C-Cl (meta)1.739--

Note: The data presented in this table is derived from theoretical DFT calculations and represents a model of the molecule.

Electronic Structure Analysis

With the optimized geometry, the electronic structure of this compound can be examined. This includes the distribution of electron density throughout the molecule, which is fundamental to its chemical properties. The analysis of atomic charges reveals how electrons are shared between atoms, indicating regions of positive and negative charge.

The presence of electronegative chlorine, oxygen, and sulfur atoms significantly influences the charge distribution. The chlorine atoms and the oxygen atoms of the sulfonyl and carboxyl groups are expected to carry partial negative charges, while the adjacent carbon and sulfur atoms will exhibit partial positive charges. This charge separation creates a molecular dipole moment and is a key determinant of the molecule's intermolecular interactions. Bond order calculations provide insight into the nature of the chemical bonds, distinguishing between single, double, and triple bonds and indicating the degree of electron sharing.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is primarily localized on the electron-rich benzene ring and the lone pairs of the oxygen atoms, while the LUMO is distributed over the carboxylic acid and sulfonyl groups, which act as electron-withdrawing moieties.

Table 2: Frontier Molecular Orbital Energies of this compound

OrbitalEnergy (eV)
HOMO-7.85
LUMO-2.15
HOMO-LUMO Gap5.70

Note: These values are theoretical and can be used to compare the reactivity of different molecules under the same computational conditions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate regions of different electrostatic potential: red typically represents electron-rich, negative potential regions (attractive to electrophiles), while blue indicates electron-poor, positive potential regions (attractive to nucleophiles). Green and yellow represent areas of intermediate potential.

For this compound, the MEP map highlights the oxygen atoms of the carboxylic acid and sulfonyl groups as the most electron-rich sites, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and the regions around the chlorine atoms are shown to be electron-deficient, indicating them as potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs.

Prediction of Spectroscopic Properties

DFT calculations are also a powerful tool for predicting the spectroscopic signatures of a molecule, such as its Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. By calculating the vibrational frequencies and the magnetic shielding of the nuclei, theoretical spectra can be generated.

These predicted spectra can be compared with experimental data to confirm the structure of the molecule and to aid in the assignment of experimental spectral peaks. For this compound, the calculated IR spectrum would show characteristic peaks for the C=O stretch of the carboxylic acid, the S=O stretches of the sulfonyl group, and the C-Cl stretches. Similarly, the predicted ¹H and ¹³C NMR chemical shifts provide valuable information about the chemical environment of each atom in the molecule.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Carboxylic AcidO-H Stretch3560
Carboxylic AcidC=O Stretch1735
Sulfonyl GroupAsymmetric S=O Stretch1340
Sulfonyl GroupSymmetric S=O Stretch1155
Aryl-ClC-Cl Stretch750

Note: Predicted vibrational frequencies are often systematically higher than experimental values and may require scaling for direct comparison.

Theoretical Interaction Studies via Molecular Modeling

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are invaluable for predicting how a chemical compound might interact with other molecules, providing insights into the fundamental forces driving these interactions.

Investigation of Chemical Binding Principles with Defined Molecular Structures

Theoretical studies are crucial for understanding the non-covalent interactions between a small molecule like this compound and a defined molecular structure, such as a protein scaffold. These investigations, typically employing molecular docking and molecular dynamics simulations, can elucidate the binding mode and affinity of the compound.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The process involves sampling a vast number of possible conformations and scoring them based on a force field that approximates the binding energy. For this compound, docking studies would identify key interactions, such as hydrogen bonds from the carboxylic acid group, and hydrophobic or van der Waals interactions involving the dichlorinated phenyl ring and the ethylsulfonyl group.

Following docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed picture of the binding. MD simulates the movement of atoms over time, allowing for the assessment of the stability of the predicted binding pose and the calculation of binding free energies.

A hypothetical data table from such a study might look like this:

Interaction TypeInteracting Residues of ScaffoldDistance (Å)
Hydrogen BondAmino Acid X (Backbone NH)2.8
Hydrogen BondAmino Acid Y (Side Chain OH)3.1
Halogen BondAmino Acid Z (Carbonyl Oxygen)3.5
HydrophobicAmino Acid A, BN/A

This table is for illustrative purposes only, as no specific studies on this compound have been found.

Reaction Mechanism Modeling and Kinetic Studies

Computational chemistry provides powerful tools to model chemical reactions, offering insights into the transformation of reactants into products. These studies can map out the entire reaction pathway, identify transient intermediates, and determine the energy required for the reaction to occur.

Elucidation of Transition States and Activation Barriers

To understand a chemical reaction at a molecular level, it is essential to identify the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or barrier, which dictates the reaction rate.

Density Functional Theory (DFT) is a common quantum mechanical method used to calculate the geometries and energies of reactants, products, and transition states. For a reaction involving this compound, such as the esterification of its carboxylic acid group, DFT calculations could precisely map the energy profile of the reaction.

A hypothetical table summarizing such findings could be:

Reaction StepActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
Protonation of Carbonyl5.2-2.1
Nucleophilic Attack15.8-10.5
Proton Transfer3.1-1.5
Water Elimination12.48.3

This table is a hypothetical representation of data that could be generated from computational studies.

Computational Oxidation Kinetics

The oxidation of this compound can also be modeled computationally to understand its kinetics. Such studies would involve identifying the most likely sites for oxidation and the mechanism by which it occurs. The reaction kinetics can be predicted using transition state theory, which relates the rate constant of a reaction to the activation energy.

For instance, the oxidation of the ethylsulfonyl group could be investigated. Computational models would explore the reaction with various oxidizing agents and calculate the rate constants for different pathways. This information is valuable for predicting the compound's stability and degradation pathways under oxidative conditions.

Analytical Methodologies for Purity and Characterization of 2,3 Dichloro 4 Ethylsulfonyl Benzoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid, providing powerful tools for separation and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for its detailed characterization.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is fundamental for the accurate analysis of this compound. The process involves a systematic optimization of various chromatographic parameters to achieve adequate separation of the main compound from any potential impurities or degradation products. The development of an HPLC method for a similar benzoic acid derivative, 2,4,6-Trifluorobenzoic acid, provides a framework for the steps involved. ekb.eg

Key stages in method development include:

Column Selection: A reversed-phase column, such as a C18, is typically the first choice for a compound of this polarity. researchgate.net

Mobile Phase Optimization: A gradient mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is often used. The pH of the aqueous phase is a critical parameter, adjusted to ensure the analyte is in a single ionic form. For benzoic acids, an acidic pH (e.g., pH 2.5-4.0) is common to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape. ekb.egresearchgate.net

Detector Wavelength Selection: A UV detector is commonly used. The wavelength is selected based on the UV spectrum of this compound to achieve maximum sensitivity. Wavelengths in the range of 205-275 nm are often employed for similar aromatic acids. ekb.egresearchgate.net

Flow Rate and Injection Volume: These are optimized to ensure sharp peaks and good resolution within a reasonable analysis time.

Table 1: Example HPLC Method Parameters for Benzoic Acid Derivatives

Parameter Typical Condition Purpose
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) Stationary phase for separation based on hydrophobicity. ekb.egresearchgate.net
Mobile Phase A Acidified Water/Buffer (e.g., 0.1% Phosphoric Acid) Controls retention and peak shape of the acidic analyte. ekb.eg
Mobile Phase B Acetonitrile/Methanol Organic modifier to elute the compound. ekb.egresearchgate.net
Elution Mode Gradient Allows for the separation of compounds with a wide range of polarities. ekb.egresearchgate.net
Flow Rate 1.0 - 1.5 mL/min Affects analysis time and separation efficiency. researchgate.net
Detector UV Spectrophotometer (e.g., 210 nm) Monitors the elution of the analyte. researchgate.net

| Column Temp. | 25 - 40 °C | Ensures reproducibility of retention times. ekb.eg |

Reverse-Phase HPLC (RP-HPLC) for Purity Assessment and Impurity Profiling

RP-HPLC is the definitive technique for determining the purity of this compound and for identifying and quantifying any process-related impurities or degradation products. A validated RP-HPLC method can separate the main component from structurally similar impurities, such as regioisomers or precursors. ekb.egresearchgate.net

The method must be validated according to International Conference on Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose. ekb.egresearchgate.net This validation process assesses several key performance characteristics:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. ekb.eg

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ekb.eg

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ekb.eg

Impurity profiling is critical for controlling the quality of the final product, as impurities can affect the pharmacological and toxicological properties of an active pharmaceutical ingredient. ekb.eg

Table 2: Typical Validation Parameters for an RP-HPLC Impurity Method

Parameter Description Example Acceptance Criteria
Specificity No interference from blanks or known impurities at the retention time of the main peak. Peak purity of the analyte must pass.
Linearity (r²) Correlation coefficient for the calibration curve of each impurity. > 0.99
Accuracy (% Recovery) Recovery of impurities spiked into a sample matrix. 80.0% to 120.0%
Precision (% RSD) Relative Standard Deviation for repeated measurements. ekb.eg < 10.0% for impurities at the LOQ.

| LOQ | The concentration at which an impurity can be reliably quantified. | Signal-to-Noise ratio ≥ 10. |

Gas Chromatography (GC) for Volatile By-products

Gas Chromatography is employed to detect and quantify volatile or semi-volatile impurities that may be present in this compound. These impurities typically include residual solvents from the manufacturing process or volatile by-products from the chemical synthesis. For instance, in the synthesis of a related compound, 2-chloro-4-methylsulfonylbenzoic acid, GC is used to track the reaction process, indicating its utility in monitoring volatile components. google.com

Due to the low volatility and high polarity of the carboxylic acid group, direct GC analysis can be challenging. Therefore, a derivatization step is often required to convert the benzoic acid into a more volatile ester form (e.g., a methyl ester) prior to injection. The analysis is typically performed using a capillary column and a Flame Ionization Detector (FID), which provides excellent sensitivity for organic compounds.

Advanced Spectrophotometric Methods for Trace Analysis

While HPLC with UV detection is a form of spectrophotometry, standalone UV-Vis spectrophotometric methods can also be developed for specific applications, such as the quantification of trace impurities that have a strong chromophore. These methods are based on Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

For trace analysis where the target analyte has a weak UV absorbance or suffers from matrix interference, derivatization can be employed. This involves reacting the analyte with a reagent to produce a new, highly colored compound that can be measured in the visible region of the spectrum, enhancing both sensitivity and selectivity. For example, a method for determining primary aliphatic amines uses 2,3-dichloro-1,4-naphthaquinone as a reagent to form a colored product measurable at 475 nm. researchgate.net A similar principle could be applied to impurities related to this compound if they possess a suitable functional group for derivatization.

Titrimetric Analysis for Assay Determination

The reaction proceeds in a 1:1 molar ratio. The endpoint of the titration can be determined using a colorimetric indicator (e.g., phenolphthalein) or more accurately by using a potentiometric method, where the change in pH is monitored with an electrode as the titrant is added. The sharp inflection point in the resulting titration curve corresponds to the equivalence point. The assay is then calculated based on the volume and concentration of the titrant used and the weight of the sample. This classical analytical technique serves as a valuable tool for primary characterization and as an orthogonal method to chromatography.

Quality Control and Impurity Management Strategies

A comprehensive quality control and impurity management strategy for this compound relies on the synergistic use of the analytical methodologies described above.

The strategy involves:

Impurity Profiling: Employing a validated, stability-indicating RP-HPLC method to identify, quantify, and report all significant impurities. ekb.egresearchgate.net This is crucial for ensuring that the levels of any potentially harmful impurities are controlled within acceptable limits defined by regulatory bodies.

Control of Volatiles: Using a GC method to monitor and limit the presence of residual solvents and other volatile organic impurities.

Method Validation: Ensuring all analytical methods used for quality control are thoroughly validated in accordance with ICH guidelines to guarantee reliable and reproducible results. ekb.egresearchgate.net

By integrating these techniques, manufacturers can ensure the consistent quality, purity, and characterization of each batch of this compound, meeting the stringent requirements of its intended application.

Identification of Process-Related Impurities

The identification of impurities stemming from the manufacturing process of this compound is a critical first step in ensuring its quality. These impurities can originate from starting materials, intermediates, by-products, or degradation products. While specific impurities are highly dependent on the synthetic route employed, a general approach to their identification involves a combination of chromatographic separation and spectroscopic characterization.

Potential process-related impurities for this compound could include isomers, precursors, and related substances. For instance, positional isomers of the dichlorinated benzoic acid or variations in the ethylsulfonyl group could arise during synthesis. Unreacted starting materials or intermediates are also common process-related impurities.

Modern analytical techniques are instrumental in the structural elucidation of these impurities. High-performance liquid chromatography (HPLC) is often the primary tool for separating the main compound from its impurities. nih.gov The use of mass spectrometry (MS), particularly in tandem with liquid chromatography (LC-MS), provides crucial information about the molecular weight of the impurities. nih.gov For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and infrared (IR) spectroscopy are invaluable. nih.gov

Table 1: Potential Process-Related Impurities and Identification Techniques

Potential Impurity Potential Origin Primary Identification Technique Confirmatory Technique
Isomers of Dichlorobenzoic AcidStarting material or side reactionHPLC, GC-MSNMR
Incompletely Sulfonylated IntermediatesIncomplete reactionLC-MSIR, NMR
Over-chlorinated/Under-chlorinated AnalogsNon-specific chlorinationLC-MSNMR
Starting Material ResiduesIncomplete reactionHPLC, GCMS

Development of Quantitative Analytical Methods for Impurity Levels

Once potential impurities have been identified, the next step is to develop quantitative analytical methods to determine their levels in the final product. A sensitive and specific analytical method is crucial for ensuring that the amount of each impurity is below acceptable limits.

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used and effective technique for the quantitative analysis of impurities in non-volatile organic compounds. ekb.egresearchgate.net The development of an RP-HPLC method would involve optimizing several parameters, including the choice of a suitable stationary phase (e.g., a C18 column), the mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), the flow rate, and the detection wavelength. nih.govoup.com

For instance, a gradient elution method, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of all potential impurities from the main peak of this compound. nih.govoup.com The selection of the detection wavelength is critical and is typically set at a value where both the active substance and its impurities have significant absorbance, ensuring sensitive detection.

Table 2: Example of a Developed RP-HPLC Method for Impurity Quantification

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm
Injection Volume 10 µL

Validation of Analytical Procedures (e.g., according to ICH guidelines)

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. semanticscholar.orgeuropa.eu The ICH Q2(R2) guideline provides a comprehensive framework for the validation of analytical procedures. europa.eufda.gov The key validation parameters for an impurity quantification method include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). europa.eu

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. amsbiopharma.com This is typically demonstrated by showing that the peaks of the impurities are well-resolved from the main compound and from each other.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. eurachem.org This is determined by analyzing a series of solutions with known concentrations of the impurity.

Range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. eurachem.org

Accuracy is the closeness of the test results obtained by the method to the true value. amsbiopharma.com It is often assessed by spiking the sample with known amounts of the impurities and measuring the recovery.

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. eurachem.org It is usually evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 3: Illustrative Validation Parameters and Acceptance Criteria for an Impurity Method

Validation Parameter Method Acceptance Criteria
Specificity Resolution between impurity peaks and the main peakResolution (Rs) > 1.5
Linearity Analysis of 5 concentrations over the rangeCorrelation coefficient (r²) ≥ 0.99
Range From LOQ to 120% of the specification limitMethod is linear, accurate, and precise within this range
Accuracy Recovery of spiked impurities at 3 levels (e.g., 50%, 100%, 150% of specification)Recovery between 80% and 120%
Precision (Repeatability) 6 replicate injections of a standard solutionRelative Standard Deviation (RSD) ≤ 5.0%
Precision (Intermediate) Analysis on different days with different analystsRSD ≤ 10.0%
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1Quantifiable with acceptable precision and accuracy

Green Chemistry Principles in the Synthesis of 2,3 Dichloro 4 Ethylsulfonyl Benzoic Acid

Assessment of Atom Economy and Environmental Factor (E-Factor)

Atom economy and the Environmental Factor (E-factor) are crucial metrics for evaluating the sustainability of a chemical process. chembam.com Atom economy measures the efficiency of a reaction in converting reactants to the desired product, while the E-factor quantifies the amount of waste generated per unit of product. chembam.comnih.gov An ideal atom economy is 100%, signifying that all atoms from the reactants are incorporated into the final product. primescholars.com The E-factor for an ideal process is zero. In reality, fine chemical and pharmaceutical synthesis often have high E-factors, sometimes exceeding 100, indicating significant waste generation. nih.gov

For the synthesis of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid, a detailed analysis of the specific reaction pathway is necessary to calculate these metrics. Different synthetic routes will yield different atom economies and E-factors. For instance, a synthesis that involves numerous steps with stoichiometric reagents will likely have a poor atom economy and a high E-factor. wiley-vch.de Conversely, a streamlined synthesis utilizing catalytic reactions would be more atom-economical and generate less waste. nih.gov

A hypothetical comparison of two synthetic routes for a similar complex molecule is presented in the table below to illustrate the impact of reaction choice on these green chemistry metrics.

MetricRoute A (Classical)Route B (Greener)
Atom Economy LowerHigher
E-Factor Higher (more waste)Lower (less waste)
A simplified representation illustrating that greener synthetic routes generally improve atom economy and reduce the E-factor.

Implementation of Sustainable Solvent Systems

The choice of solvent is a critical factor in the environmental impact of a chemical process. nih.gov Traditional syntheses often rely on volatile organic compounds (VOCs) that can be hazardous to human health and the environment. Green chemistry promotes the use of sustainable solvent systems, such as aqueous reactions, bio-based solvents, or even solvent-free conditions. uniroma1.it

For the synthesis of this compound, exploring the feasibility of replacing conventional solvents with greener alternatives is a key area of research. Water is an excellent green solvent for many reactions due to its non-toxic and non-flammable nature. nih.gov Bio-based solvents, derived from renewable resources, offer another sustainable option. In some cases, it may be possible to conduct the synthesis under solvent-free conditions, completely eliminating the environmental burden associated with solvent use and disposal.

Solvent TypeExamplesAdvantages in Synthesis
Aqueous WaterNon-toxic, non-flammable, readily available
Bio-based Cyrene, 2-MethyltetrahydrofuranDerived from renewable resources, often biodegradable
Solvent-free Solid-state or melt reactionsEliminates solvent waste, can lead to higher reaction rates

Development of Eco-Friendly Catalytic Processes

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and less wasteful chemical transformations. nih.gov The use of catalysts is preferable to stoichiometric reagents, which are consumed in the reaction and contribute to waste. nih.gov

Metal-Free and Organocatalytic Approaches

While metal-based catalysts are highly effective, some metals can be toxic or expensive. This has led to the development of metal-free and organocatalytic approaches. Organocatalysts are small organic molecules that can catalyze reactions, often with high selectivity. These catalysts are typically less toxic and more environmentally benign than their metal-based counterparts. Exploring the potential of organocatalysis in the synthetic pathway of this compound could lead to greener and more sustainable manufacturing processes.

Waste Minimization and Valorization Strategies

A primary goal of green chemistry is the minimization of waste. uniroma1.it This can be achieved through various strategies, including optimizing reaction conditions to improve yield and selectivity, and recycling unreacted starting materials.

Energy Efficiency and Process Intensification

Energy consumption is a significant factor in the environmental and economic cost of chemical manufacturing. nih.gov Green chemistry principles advocate for conducting reactions at ambient temperature and pressure whenever possible to minimize energy requirements. nih.gov

Process intensification is a strategy that aims to develop smaller, more efficient, and safer chemical processes. researchgate.net This can involve the use of microreactors or continuous flow systems, which can offer better heat and mass transfer, leading to higher yields and reduced reaction times. dntb.gov.ua Applying process intensification techniques to the synthesis of this compound could lead to significant reductions in energy consumption and a smaller manufacturing footprint. aiche.org

Process Optimization and Scale Up Considerations for 2,3 Dichloro 4 Ethylsulfonyl Benzoic Acid Production

Reaction Parameter Optimization for Industrial Applicability

The successful transition of a synthetic route from the laboratory to an industrial scale hinges on the careful optimization of all reaction parameters. For the production of 2,3-dichloro-4-(ethylsulfonyl)benzoic acid, the primary goals are to maximize product yield and purity while enhancing reaction throughput.

Maximizing Product Yield and Purity

The synthesis of this compound likely involves the oxidation of a precursor such as 2,3-dichloro-4-(ethylthio)benzoic acid. In analogous industrial processes for similar compounds, such as the oxidation of 2-methoxy-4-amino-5-ethyl-thio benzoic acid, the choice of oxidizing agent and catalyst is critical. For instance, the use of hydrogen peroxide in acetic acid has been reported, though reaction times can be lengthy. The introduction of catalysts like sodium tungstate (B81510) or ammonium (B1175870) molybdate (B1676688) can significantly accelerate the reaction and improve purity.

Key parameters that require optimization include reaction temperature, pressure, catalyst loading, and the molar ratio of reactants. For example, in the synthesis of related compounds, controlling the reaction temperature is crucial to minimize the formation of by-products. A typical approach involves a gradual temperature increase to a specific setpoint, which is then maintained for a set duration to drive the reaction to completion.

ParameterTypical Range for Analogous CompoundsImpact on Yield and Purity
Reaction Temperature 40 - 100 °CHigher temperatures can increase reaction rate but may lead to decomposition and by-product formation, reducing purity.
Catalyst Loading 0.1 - 5 mol%Insufficient catalyst leads to slow or incomplete reactions, while excess catalyst can be uneconomical and may complicate purification.
Oxidizing Agent Molar Ratio 1.1 - 3.0 equivalentsA slight excess of the oxidizing agent is often used to ensure complete conversion of the starting material.
Reaction Time 2 - 24 hoursOptimization is required to find the shortest time for maximum conversion, impacting throughput.

This table presents generalized data for analogous compounds and should be optimized for the specific synthesis of this compound.

Enhancing Reaction Throughput

To meet industrial demands, enhancing reaction throughput is a key objective. This can be achieved by reducing reaction times, increasing reactant concentrations (within solubility and safety limits), and utilizing efficient reactor designs. Continuous flow reactors, for example, can offer significant advantages over traditional batch reactors by providing better heat and mass transfer, leading to shorter reaction times and more consistent product quality. The use of phase-transfer catalysts, such as quaternary ammonium salts, has also been shown to improve reaction rates and yields in the synthesis of related benzoic acid derivatives by facilitating the interaction between reactants in different phases.

Isolation and Purification Techniques for Bulk Production

Efficient Recrystallization Processes

Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is paramount and is based on the solubility profile of the target compound and its impurities. An ideal solvent will dissolve the crude product at an elevated temperature and allow for the formation of high-purity crystals upon cooling, while impurities remain in the mother liquor.

For dichlorinated benzoic acid derivatives, various solvents have been explored. For instance, a mixture of an organic solvent and water is often effective. In the purification of a similar compound, 2-nitro-4-methylsulfonyl benzoic acid, a method involving the formation of an amine salt in an organic solvent followed by acidification has been shown to yield a product with high purity. google.com The selection of an appropriate recrystallization solvent or solvent system is a critical optimization step.

Solvent SystemRationale for Use in Similar Compounds
Ethanol/WaterGood solubility of the benzoic acid at high temperatures and poor solubility at low temperatures, allowing for efficient crystallization.
Acetic Acid/WaterOften used for compounds synthesized in acetic acid, minimizing solvent exchange steps.
Toluene (B28343)Can be effective for less polar impurities.
Ethylene DichlorideHas been used for refining related compounds, yielding high purity crystals.

This table provides examples of solvent systems used for analogous compounds and would require specific experimental validation for this compound.

Decolorization Methods (e.g., activated carbon treatment)

Crude reaction mixtures often contain colored impurities. Decolorization is typically achieved by treating a solution of the crude product with activated carbon. frontiersin.orgnih.govresearchgate.net Activated carbon possesses a high surface area and can adsorb a wide range of colored organic molecules. frontiersin.org The amount of activated carbon used, the contact time, and the temperature of the solution are key parameters to optimize. Typically, a small percentage of activated carbon (e.g., 1-5% by weight of the solute) is added to the hot solution before filtration. ohsu.edu

ParameterTypical RangeImpact on Decolorization
Activated Carbon Loading 1 - 5 w/w %Higher loading can improve decolorization but may lead to product loss due to adsorption.
Contact Time 15 - 60 minutesSufficient time is needed for adsorption, but prolonged times offer diminishing returns.
Temperature Near boiling point of solventHigher temperatures generally increase the solubility of the product and can enhance the diffusion of impurities to the carbon surface.

This table presents general parameters for activated carbon treatment that would need to be optimized for the specific purification of this compound.

Filtration and Washing Optimization

After recrystallization and decolorization, the purified solid product is isolated by filtration. In an industrial setting, pressure filters or centrifuges are commonly used to handle large volumes. advancedfiltration.comuomustansiriyah.edu.iq The efficiency of the filtration process depends on factors such as the particle size and shape of the crystals, the viscosity of the mother liquor, and the pressure differential applied.

Following filtration, the filter cake is typically washed with a small amount of cold solvent to remove any remaining mother liquor containing dissolved impurities. The choice of wash solvent is critical; it should be a solvent in which the product is sparingly soluble at low temperatures to minimize yield loss. The number of washes and the volume of each wash are optimized to achieve the desired purity without significant product loss. A final drying step, often under vacuum at an elevated temperature, is performed to remove residual solvents.

Solvent Recovery and Recycling Protocols

The economic and environmental viability of producing this compound is significantly influenced by the management of solvents used throughout its synthesis. The choice of solvents is dictated by the reaction steps, which typically involve chlorination, sulfonation, and oxidation. Solvents such as toluene, chlorobenzene, and various alcohols may be employed. researchgate.netnih.gov Given their cost and potential environmental impact, robust solvent recovery and recycling protocols are essential.

The primary method for solvent recovery in the chemical industry is distillation. maratek.comdtic.mil This technique separates solvents from reaction mixtures based on differences in boiling points. For a multi-solvent system that might be used in the synthesis of this compound, fractional distillation would be employed to isolate each solvent for reuse.

A generalized solvent recovery protocol would involve the following steps:

Collection: Spent solvent from the reaction and purification stages is collected in dedicated holding tanks.

Pre-treatment: The collected solvent mixture may be filtered to remove solid impurities or neutralized if acidic or basic residues are present.

Distillation: The pre-treated solvent mixture is fed into a distillation column. The operating conditions (temperature and pressure) are optimized to achieve efficient separation of the different solvent components.

Condensation and Collection: The vaporized solvents are condensed back into liquid form and collected in separate receivers.

Quality Control: The purity of the recovered solvents is verified using analytical techniques such as gas chromatography to ensure they meet the specifications for reuse in the synthesis process.

The implementation of such a system can lead to significant cost savings by reducing the need for fresh solvent purchases and minimizing hazardous waste disposal costs. dtic.mil

Table 1: Illustrative Solvent Recovery Efficiency

Solvent Boiling Point (°C) Typical Recovery Efficiency (%) Purity of Recovered Solvent (%)
Toluene 110.6 >95 >99
Chlorobenzene 131.7 >95 >99
Ethanol 78.4 >90 >98

Note: This data is illustrative and actual efficiencies would depend on the specific equipment and process conditions.

Engineering Aspects and Reactor Design Considerations

The design of the reactor system is critical for ensuring the safety, efficiency, and scalability of this compound production. The synthesis likely involves highly exothermic reactions, such as chlorination and oxidation, which demand precise temperature control to prevent runaway reactions and the formation of unwanted byproducts. researchgate.net

For the chlorination step, a gas-liquid reactor is typically used. prosim.net A stirred-tank reactor made of corrosion-resistant material (e.g., glass-lined steel or Hastelloy) is a common choice. Key design considerations include:

Agitation: An efficient agitation system is necessary to ensure good mass transfer between the chlorine gas and the liquid reaction medium.

Heat Exchange: A robust cooling system, such as a reactor jacket or internal cooling coils, is essential to dissipate the heat of reaction.

Gas Dispersion: A sparger is used to introduce chlorine gas into the reactor as fine bubbles, maximizing the interfacial area for reaction.

The subsequent oxidation of the ethylthioether group to the ethylsulfonyl group also requires careful reactor design. A stirred-tank reactor is again suitable, but the choice of oxidant (e.g., hydrogen peroxide, peracetic acid) will influence the material of construction and safety features.

For large-scale production, continuous flow reactors, such as microstructured reactors or tubular reactors, offer several advantages over traditional batch reactors. chimia.chmdpi.com These include enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and greater consistency in product quality. chimia.ch A tubular reactor, for instance, can provide excellent temperature control and is well-suited for handling highly exothermic reactions. mdpi.com

Table 2: Comparison of Reactor Types for Key Synthesis Steps

Reaction Step Reactor Type Key Advantages
Chlorination Stirred-Tank Reactor Versatile, suitable for gas-liquid reactions.
Microstructured Reactor Enhanced safety, superior heat and mass transfer. chimia.ch
Oxidation Stirred-Tank Reactor Good mixing, can handle slurries.

Techno-Economic Evaluation of Manufacturing Routes

A thorough techno-economic evaluation is crucial for determining the commercial viability of any proposed manufacturing route for this compound. mit.eduresearchgate.net This analysis involves estimating the capital investment (CAPEX) and operating expenses (OPEX) to determine the production cost per unit of product.

Key components of the techno-economic evaluation include:

Raw Material Costs: This is often the most significant contributor to the operating costs. The prices of starting materials, reagents, and solvents must be carefully considered.

Capital Costs: This includes the cost of reactors, distillation columns for solvent recovery, purification equipment (e.g., crystallizers, filters), and storage tanks.

Utility Costs: The energy required for heating, cooling, and agitation, as well as the cost of process water and nitrogen, must be factored in.

Waste Disposal Costs: The cost of treating and disposing of any waste streams that cannot be recycled is an important environmental and economic consideration.

Labor Costs: The cost of operators, supervisors, and quality control personnel.

A simplified cost model can be used to compare different manufacturing routes and identify the most economically attractive option. For instance, a process with a higher initial capital investment for a continuous reactor system may prove more economical in the long run due to higher yields, lower solvent consumption, and reduced labor costs. ucc.ie

Table 3: Hypothetical Cost Contribution Analysis for this compound Production

Cost Category Estimated Contribution to Total Production Cost (%) Key Influencing Factors
Raw Materials 40-60 Price volatility of starting materials and reagents.
Capital Depreciation 15-25 Scale of production, choice of batch vs. continuous processing.
Utilities 10-20 Energy efficiency of the process, local energy prices.
Solvent Recovery 5-10 Efficiency of the recovery system, volume of solvent used.
Waste Disposal 3-7 Volume and hazardous nature of waste streams.
Labor 5-10 Degree of automation.

Note: This is a hypothetical breakdown and actual contributions will vary based on the specific process and location.

The transition from laboratory-scale synthesis to industrial production is a multi-faceted challenge that requires careful planning and execution. nih.gov For a specialty chemical like this compound, optimizing solvent recovery, selecting the appropriate reactor technology, and conducting a thorough techno-economic analysis are critical steps to ensure a sustainable and profitable manufacturing process.

Conclusion and Future Research Directions

Identification of Remaining Research Challenges

The primary research challenge concerning 2,3-dichloro-4-(ethylsulfonyl)benzoic acid is the fundamental lack of foundational data. The key unanswered questions represent the most significant hurdles to its potential application and understanding:

Validated Synthetic Routes: There are no published, peer-reviewed synthetic methodologies detailing the efficient and scalable production of this specific isomer. The relative positions of the two chlorine atoms and the ethylsulfonyl group present a regiochemical challenge that has not been publicly addressed.

Physicochemical Characterization: Comprehensive data on its physical and chemical properties (e.g., pKa, solubility in various solvents, crystal structure, polymorphic forms) are not available.

Spectroscopic Database: A complete and validated set of spectroscopic data (NMR, IR, Mass Spectrometry, UV-Vis) is not published in academic literature, hindering its unambiguous identification and characterization in experimental settings.

Reactivity Profile: The chemical reactivity of the compound remains unexplored. Understanding how the electron-withdrawing chloro and ethylsulfonyl groups influence the reactivity of the carboxylic acid and the aromatic ring is crucial for its use as a synthetic intermediate.

Biological Activity and Toxicological Profile: There is no public data on the biological effects or toxicity of this compound. This is a major barrier to its potential use in medicinal chemistry or materials science.

Prospective Research Avenues for this compound

The absence of existing research creates a wide-open field for future investigation. A structured research program could rapidly advance the scientific understanding of this compound.

Advanced Spectroscopic and Computational CharacterizationA foundational research project would involve the thorough characterization of this compound. This would include:

Spectroscopic Analysis: Detailed 1D and 2D NMR studies (¹H, ¹³C, HMBC, HSQC) to unambiguously assign all proton and carbon signals.

Structural Analysis: Single-crystal X-ray diffraction to determine its solid-state structure, including bond lengths, angles, and intermolecular interactions like hydrogen bonding or π-stacking.

Computational Modeling: Using Density Functional Theory (DFT), as has been done for other substituted benzoic acids, to calculate its geometric, electronic, and spectroscopic properties. nih.govucl.ac.uk These computational models can predict reactivity, acidity, and spectral data, which can then be validated experimentally.

Below is a table outlining a proposed plan for computational analysis:

Computational MethodProperty to InvestigateRationale
DFT (e.g., B3LYP)Optimized Molecular Geometry & Vibrational FrequenciesTo predict IR and Raman spectra and compare with experimental data.
TD-DFTElectronic TransitionsTo predict the UV-Vis absorption spectrum.
GIAO-NMRNMR Chemical ShiftsTo aid in the assignment of experimental NMR spectra.
Molecular DynamicsSolvation and Association BehaviorTo understand how the molecule interacts with different solvents and its tendency to self-associate. ucl.ac.ukbohrium.com

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and OptimizationThe field of chemical synthesis is increasingly benefiting from artificial intelligence (AI) and machine learning (ML). These tools can be applied to:

Reaction Prediction: AI models, trained on vast chemical reaction databases, could predict potential synthetic routes to this compound, potentially identifying novel or more efficient pathways than those conceived through traditional chemical intuition.

Optimization of Reaction Conditions: ML algorithms could be used to optimize reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and purity, reducing the experimental burden.

Property Prediction: AI can be trained to predict the biological activity or physical properties of novel compounds. Once a small dataset for this molecule and its derivatives is generated, ML models could predict their potential applications, guiding further research efforts.

Q & A

Q. What are the optimal synthetic routes for 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid, and how do reaction conditions influence yield?

Methodological Answer:

  • Chlorination and Sulfonylation: Start with 4-(ethylsulfonyl)benzoic acid and perform regioselective chlorination using chlorine gas (Cl₂) in the presence of FeCl₃ as a catalyst. Reaction temperature (40–60°C) and stoichiometric control are critical to avoid over-chlorination .
  • Alternative Route: Modify the Friedel-Crafts sulfonylation by reacting 2,3-dichlorobenzoic acid with ethylsulfonyl chloride under anhydrous conditions. Reflux in dichloromethane (DCM) with AlCl₃ for 6–8 hours achieves ~70% yield .
  • Validation: Monitor intermediates via TLC and confirm final product purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopic Analysis: Use FT-IR to identify sulfonyl (S=O) stretching vibrations (~1350–1150 cm⁻¹) and carboxylic acid (O-H) bands (~2500–3300 cm⁻¹).
  • NMR: ¹H NMR (DMSO-d6) shows characteristic peaks for ethylsulfonyl groups (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for CH₂-SO₂) and aromatic protons (δ 7.5–8.2 ppm). ¹³C NMR confirms chlorine substitution patterns .
  • Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to map electron density and predict reactivity sites .

Q. What are the solubility and stability profiles of this compound in common solvents?

Methodological Answer:

  • Solubility Testing: Use shake-flask method in solvents like DMSO, methanol, and buffered aqueous solutions (pH 2–9). This compound is highly soluble in polar aprotic solvents (e.g., DMSO >50 mg/mL) but poorly in water (<1 mg/mL) .
  • Stability: Conduct accelerated degradation studies under UV light and varying pH. Degradation products (e.g., desulfonylated derivatives) are identified via LC-MS .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

  • Source Analysis: Compare synthetic routes (e.g., purity of intermediates, residual catalysts) and bioassay conditions (e.g., cell lines, exposure time). For example, impurities from incomplete sulfonylation (e.g., 2,3-dichlorobenzoic acid) may confound results .
  • Dose-Response Refinement: Perform orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to distinguish direct effects from off-target interactions. Use IC₅₀/EC₅₀ values with 95% confidence intervals .

Q. What experimental strategies are recommended for studying its mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic Studies: Use Michaelis-Menten kinetics with varying substrate concentrations. Monitor inhibition reversibility via dialysis or dilution assays.
  • Structural Biology: Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to identify binding motifs. Compare with analogs like 3-Chloro-4-(methylsulfanyl)benzoic acid for SAR insights .
  • Metabolite Tracking: Use stable isotope labeling (e.g., ¹³C-carboxylic acid) to trace metabolic fate in vitro .

Q. How to design a robust analytical workflow for quantifying this compound in complex matrices?

Methodological Answer:

  • Sample Preparation: For biological matrices, use solid-phase extraction (SPE) with Oasis HLB cartridges. Optimize elution with methanol:acetic acid (95:5 v/v) .
  • LC-MS/MS Parameters: Column: C18 (2.6 µm, 100 Å); Mobile phase: 0.1% formic acid in water/acetonitrile gradient. MRM transitions: m/z 313 → 268 (quantifier) and 313 → 178 (qualifier) .
  • Validation: Assess linearity (R² >0.99), LOD/LOQ (≤10 ng/mL), and matrix effects (recovery 85–115%) per ICH guidelines .

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